REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:11])[C:5](=[N:9]O)[C:6](=O)[CH3:7])[CH3:2].[C:12]([S-:14])#[N:13].[K+]>Cl.O.CCO.[Pd]>[CH2:1]([O:3][C:4]([C:5]1[NH:9][C:12](=[S:14])[NH:13][C:6]=1[CH3:7])=[O:11])[CH3:2] |f:1.2|
|
Name
|
KSCN
|
Quantity
|
49.9 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)[S-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
62.8 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C)=O)=NO)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at RT under a hydrogen atmosphere (4 bar) for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
through celite and removal of the solvents crude 2-amino-3-oxo-butyric acid ethyl ester hydrochloride
|
Type
|
CUSTOM
|
Details
|
is obtained which
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |